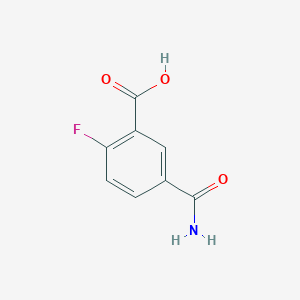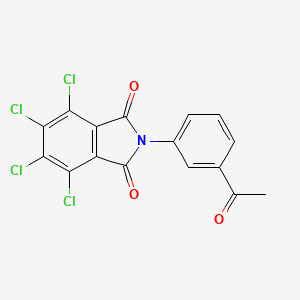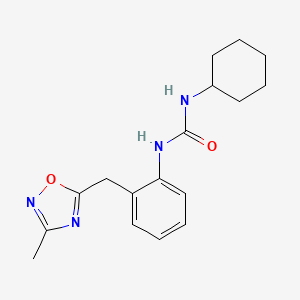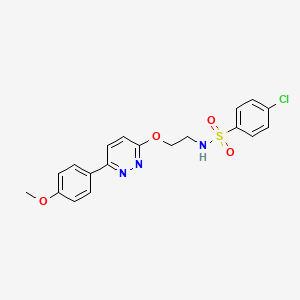
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives often contain a benzoyl group attached to an amide nitrogen atom and can be modified to include various substituents that confer specific properties and activities. The presence of the indole nucleus, as well as the chlorophenyl group, suggests potential biological relevance, as these moieties are common in molecules with significant biological activity, such as anti-tumor and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions or the coupling of amine groups with acid derivatives. For example, the synthesis of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was achieved by stirring N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similar synthetic strategies could be applied to the synthesis of "this compound," with appropriate modifications to introduce the thioethyl group.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structure of a related compound was analyzed using X-ray diffraction, and the results were compared with optimized geometrical structures obtained from DFT calculations . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including hydrogen bonding and intramolecular charge transfer, which can be crucial for their biological activity. For example, a benzamide derivative containing a 3,5-dinitrophenyl group exhibited a color transition in response to fluoride anion due to a deprotonation-enhanced intramolecular charge transfer mechanism . Such reactivity can be explored for sensor applications or as a probe for biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorophenyl or indolyl groups can affect these properties. The compound's NLO properties, dipole moments, and frontier orbital energies can be computed using DFT methods to predict its behavior in different environments . Additionally, the compound's intermolecular interactions, such as hydrogen bonding, can be analyzed using Hirshfeld surface analysis to understand its solid-state properties .
Wissenschaftliche Forschungsanwendungen
Polymerization Catalysts
Research on yttrium alkyl complexes with sterically demanding benzamidinate ligands has shown their potential as catalysts in ethene polymerization to produce polyethylene with a narrow polydispersity. Such studies illustrate how benzamide derivatives might be utilized in catalyzing polymerization reactions, offering pathways to develop novel materials with specific properties (Bambirra et al., 2003).
Anticancer Research
The design and synthesis of benzamide derivatives for anticancer evaluation have been extensively studied. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibit moderate to excellent anticancer activity against various cancer cell lines. This highlights the role of benzamide compounds in developing new anticancer drugs (Ravinaik et al., 2021).
Melanoma Cytotoxicity
Benzamide derivatives, especially those conjugated with alkylating cytostatics, have shown promising melanoma cytotoxicity and potential for targeted drug delivery in melanoma therapy. These findings suggest the utility of benzamide derivatives in creating more effective treatments for melanoma, enhancing the specificity and efficacy of therapeutic interventions (Wolf et al., 2004).
Antimicrobial and Antipathogenic Activities
The synthesis and characterization of new thiourea derivatives, including benzamide compounds, have demonstrated significant antipathogenic activity, particularly against strains known for biofilm formation. Such research underscores the potential of benzamide derivatives as foundational compounds for developing novel antimicrobial agents with antibiofilm properties, addressing the growing concern over antibiotic resistance (Limban et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2OS/c24-18-12-10-16(11-13-18)21-22(19-8-4-5-9-20(19)26-21)28-15-14-25-23(27)17-6-2-1-3-7-17/h1-13,26H,14-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVWRDKQIRCHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate](/img/structure/B3008313.png)



![1-[(5-Fluoropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B3008322.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3008324.png)


![6-Hydroxy-4-methyl-1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3008328.png)
![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3008330.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B3008331.png)
![(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid](/img/structure/B3008333.png)
![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)
![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)